
1-(2,5-Difluoropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluoropyridin-3-yl)ethanone, also known as DFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid with a molecular weight of 159.12 g/mol and a boiling point of 155-157°C. In
Applications De Recherche Scientifique
Biocidal Properties
- Fluoro-Boron Complexes as Biocides : This study explored the synthesis, structural characteristics, and biological properties of difluoroboron(III) compounds. The investigations used ligands like 1-(pyridin-2-yl)ethanone and others for creating biologically active complexes. These complexes displayed growth-inhibiting potential against fungal and bacterial strains, suggesting their utility as potential fungicides and bactericides (Saxena & Singh, 1994).
Quantum Mechanical Modeling
- Quantum Mechanical Modeling of Fluoromethylated-pyrrol Derivatives : The structural and vibrational properties of 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone (DFPE) were analyzed using quantum mechanical methods. This work contributes to the understanding of the molecular characteristics of similar compounds (Cataldo et al., 2014).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Oxadiazol-Ethanone Derivatives : The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and evaluated for its antimicrobial activity. The study indicates enhanced antimicrobial activity due to the cyclization of hydrazide acid group into 1,3,4-oxadiazole nucleus (Salimon, Salih & Hussien, 2011).
Synthesis Techniques
- Synthesis of Bromo-Pyridin-Ethanone : A study on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine explores efficient synthesis methods and conditions, contributing to the understanding of synthesizing similar compounds (Jin, 2015).
Photophysical Properties
- Tailoring of Environmentally Sensitive Fluorophore-based Compounds : This research developed a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties, synthesized through a domino four-component condensation reaction. The photophysical property-based absorption and emission of these compounds were investigated, showing potential applications in materials science (Hussein, El Guesmi & Ahmed, 2019).
Catalytic Behavior
- Synthesis and Characterization of Iron and Cobalt Dichloride : The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its coordination with iron(II) and cobalt(II) dichloride was studied. The catalytic activities of these complexes for ethylene reactivity were explored, providing insights into their potential industrial applications (Sun et al., 2007).
Mécanisme D'action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
1-(2,5-difluoropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYLCUURNHMXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)
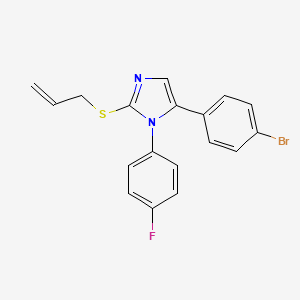
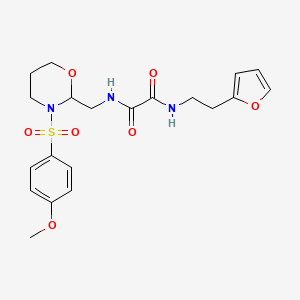
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)
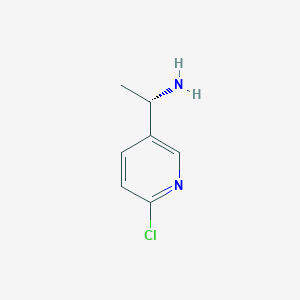
![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)
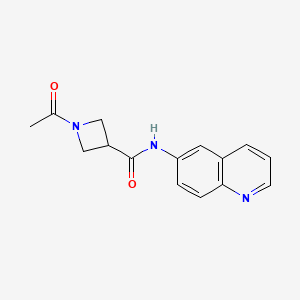
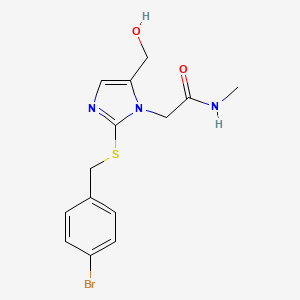

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)
![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)
